[(3-Bromophenyl)-m-tolyl-ketone]thiosemicarbazone
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Overview
Description
[(3-Bromophenyl)-m-tolyl-ketone]thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. This compound is characterized by the presence of a bromophenyl group, a tolyl group, and a thiosemicarbazone moiety. Thiosemicarbazones have been extensively studied for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities .
Preparation Methods
The synthesis of [(3-Bromophenyl)-m-tolyl-ketone]thiosemicarbazone typically involves the reaction of 3-bromophenyl-m-tolyl-ketone with thiosemicarbazide. The reaction is usually carried out in an acidic or basic medium, with ethanol or methanol as the solvent. The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial production methods for thiosemicarbazones often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
[(3-Bromophenyl)-m-tolyl-ketone]thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Mechanism of Action
The mechanism of action of [(3-Bromophenyl)-m-tolyl-ketone]thiosemicarbazone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of thioredoxin reductase, an enzyme involved in maintaining cellular redox balance. The compound binds to the active site of the enzyme, disrupting its function and leading to increased oxidative stress in cancer cells . Additionally, it can inhibit topoisomerase activity, preventing DNA replication and inducing cell death in cancer cells .
Comparison with Similar Compounds
[(3-Bromophenyl)-m-tolyl-ketone]thiosemicarbazone can be compared with other thiosemicarbazones, such as:
3-(4-Bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone: This compound has similar structural features but differs in its biological activity and target specificity.
Bis-indole based thiosemicarbazones: These compounds have been studied for their antidiabetic and antioxidant activities, highlighting the diverse therapeutic potential of thiosemicarbazones.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other thiosemicarbazones .
Properties
Molecular Formula |
C15H14BrN3S |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
[(E)-[(3-bromophenyl)-(3-methylphenyl)methylidene]amino]thiourea |
InChI |
InChI=1S/C15H14BrN3S/c1-10-4-2-5-11(8-10)14(18-19-15(17)20)12-6-3-7-13(16)9-12/h2-9H,1H3,(H3,17,19,20)/b18-14+ |
InChI Key |
UUHYYCURIRMTND-NBVRZTHBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N\NC(=S)N)/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NNC(=S)N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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